N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine;dihydrochloride
Description
N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine dihydrochloride is a synthetic organic compound featuring a pyrazole core substituted with a methoxy group at position 3, a methyl group at position 1, and a 4-(dimethylamino)benzyl moiety at position 3. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications .
Properties
Molecular Formula |
C14H22Cl2N4O |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H20N4O.2ClH/c1-17(2)12-7-5-11(6-8-12)9-15-13-10-18(3)16-14(13)19-4;;/h5-8,10,15H,9H2,1-4H3;2*1H |
InChI Key |
MJTIFVNTFXVRNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC=C(C=C2)N(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce specific functional groups without affecting others.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions often involve the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group or the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine involves its interaction with specific molecular targets. The dimethylamino group and the methoxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-(dimethylamino)benzyl group distinguishes it from simpler pyrazole analogs like Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride, which lacks aromaticity in its substituent .
- Compared to 1-(1-benzothiophen-5-yl)-2-(methylamino)propan-1-one hydrochloride, the target’s pyrazole core may offer better metabolic stability over the propanone scaffold .
Physicochemical Properties
While solubility and logP data for the target compound are unavailable, inferences can be drawn from analogs:
- Dihydrochloride salts (e.g., Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride) typically exhibit high aqueous solubility (>50 mg/mL) due to ionic dissociation .
- The methoxy group at position 3 may reduce lipophilicity compared to halogenated analogs (e.g., 4-(((4-Iodophenyl)amino)methyl)-N,N-dimethylaniline), which have higher logP values due to iodine’s hydrophobicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization of pyrazole cores followed by alkylation or condensation. For example, analogous pyrazole derivatives are synthesized via condensation of monomethylhydrazine with ethyl acetoacetate, followed by formylation and acylation steps . Key parameters include solvent polarity (e.g., DMF for nucleophilic substitutions), temperature control (60–80°C for cyclization), and stoichiometric ratios of alkyl halides for methylation . Purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of -/-NMR to verify substituent positions (e.g., dimethylamino and methoxy groups) and X-ray crystallography for absolute configuration. For example, pyrazole derivatives with methylene bridges have been structurally resolved using single-crystal diffraction, confirming bond angles and torsion angles critical for biological activity . Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies amine and aromatic C-H stretches .
Q. What in vitro assays are recommended for preliminary assessment of biological activity?
- Methodology : Screen against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radiometric assays. For antimicrobial activity, follow protocols similar to those for pyrazole derivatives, where MIC (Minimum Inhibitory Concentration) values are determined against bacterial/fungal strains . Use HEK-293 or HeLa cell lines for cytotoxicity profiling (IC) via MTT assays, ensuring controls for solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodology : Systematically modify substituents:
- Replace the 3-methoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to assess effects on receptor binding .
- Vary the dimethylamino phenyl group with heteroaromatic rings (e.g., pyridine) to evaluate π-π stacking interactions .
- Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins, followed by synthesis and SPR (Surface Plasmon Resonance) validation .
Q. What computational strategies predict reactivity patterns for derivatization of the pyrazole core?
- Methodology : Employ density functional theory (DFT) to calculate Fukui indices for nucleophilic/electrophilic sites. For example, ICReDD’s quantum chemical reaction path searches can identify favorable sites for alkylation or acylation, reducing trial-and-error experimentation . Pair this with molecular dynamics simulations to model solvation effects on reaction intermediates .
Q. How should contradictory data from biological assays be resolved (e.g., conflicting IC values across studies)?
- Methodology :
- Assay standardization : Ensure consistent buffer pH, temperature, and incubation times. For example, variations in ATP concentration in kinase assays can alter inhibition kinetics .
- Meta-analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers or confounding variables (e.g., cell line genetic drift) .
- Orthogonal validation : Confirm activity via alternative methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .
Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?
- Methodology :
- ADME profiling : Use Sprague-Dawley rats for bioavailability studies, with LC-MS/MS quantification of plasma concentrations. Monitor metabolites via hepatic microsome incubations .
- Blood-brain barrier penetration : Employ MDCK-MDR1 cell monolayers to measure P (apparent permeability) .
- Toxicokinetics : Assess organ-specific accumulation in BALB/c mice, with histopathology post 28-day dosing .
Methodological Considerations
- Synthetic Challenges : Competitive side reactions (e.g., over-alkylation) may occur during methyl group introduction; use protecting groups like Boc for amines .
- Data Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by documenting reaction parameters in electronic lab notebooks .
- Ethical Compliance : Follow OECD guidelines for in vivo studies, including IACUC-approved protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
